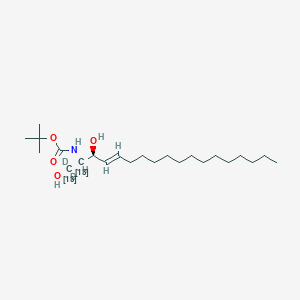
N-Boc-erythro-sphingosine-13C2,D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-erythro-sphingosine-13C2,D2, also known as (2S,3R,4E)-2-tert-Butyloxycarbonylamino-4-octadecen-1,3-diol-13C2,D2, is a synthetic compound used primarily in biochemical research. It is a modified version of sphingosine, a type of lipid that plays a crucial role in cell signaling and structure. The compound is labeled with carbon-13 and deuterium isotopes, making it useful for various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-erythro-sphingosine-13C2,D2 involves several steps, starting from commercially available precursors. The key steps include:
Protection of the amino group: The amino group of sphingosine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Isotope labeling: The carbon-13 and deuterium isotopes are introduced into the molecule through specific chemical reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Automated purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity.
Quality control: Rigorous quality control measures are implemented to ensure consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-erythro-sphingosine-13C2,D2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc-protected amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoroacetic acid are used to remove the Boc protecting group, allowing for further functionalization.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various sphingosine derivatives .
Scientific Research Applications
N-Boc-erythro-sphingosine-13C2,D2 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled standard in mass spectrometry for the quantification of sphingosine and its derivatives.
Biology: Employed in studies of cell signaling pathways involving sphingosine and its metabolites.
Medicine: Investigated for its potential role in therapeutic applications, such as targeting sphingosine-related pathways in diseases.
Industry: Utilized in the development of new analytical methods and tools for lipidomics research.
Mechanism of Action
The mechanism of action of N-Boc-erythro-sphingosine-13C2,D2 involves its interaction with specific molecular targets and pathways. As a sphingosine analog, it can:
Bind to sphingosine receptors: Modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Incorporate into cell membranes: Affect membrane structure and function, influencing various cellular processes.
Metabolize into active derivatives: Participate in metabolic pathways that produce bioactive sphingolipids.
Comparison with Similar Compounds
N-Boc-erythro-sphingosine-13C2,D2 can be compared with other sphingosine analogs, such as:
N-Boc-sphingosine: Lacks isotope labeling, making it less suitable for certain analytical applications.
N-Boc-erythro-sphingosine: Similar structure but without carbon-13 and deuterium isotopes.
Sphingosine-1-phosphate: A phosphorylated derivative with distinct biological functions.
The uniqueness of this compound lies in its isotope labeling, which enhances its utility in research applications requiring precise quantification and tracking of sphingosine metabolism .
Properties
Molecular Formula |
C23H45NO4 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
tert-butyl N-[(E,2R,3S)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+/t20-,21+/m1/s1/i19+1D2,20+1 |
InChI Key |
UMUDVBSIURBUGW-AMTSLXANSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13C@H]([C@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


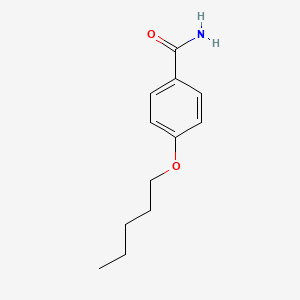
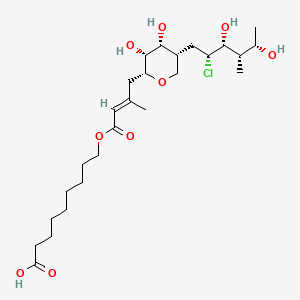

![N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine](/img/structure/B13863720.png)
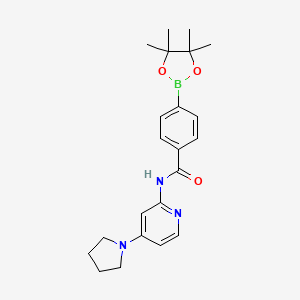
![(2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid](/img/structure/B13863730.png)
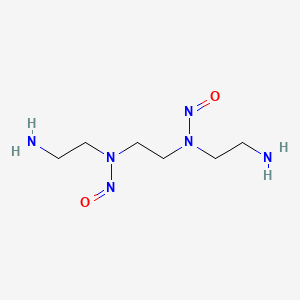
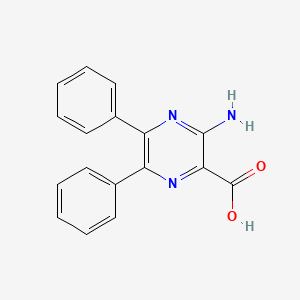
![4-[2-(3-Nitrophenyl)ethyl]morpholine](/img/structure/B13863745.png)
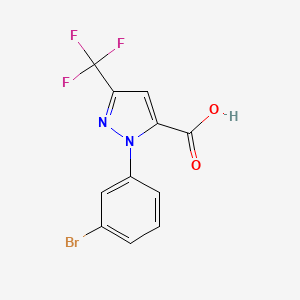

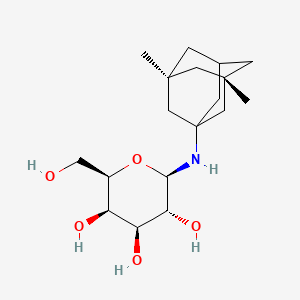
![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
